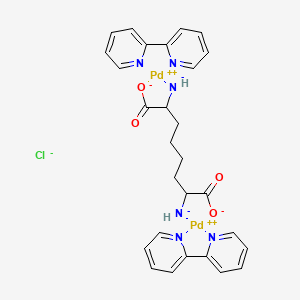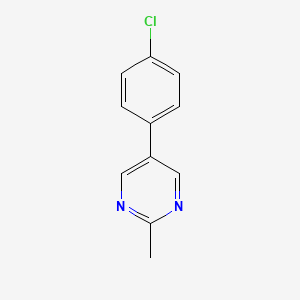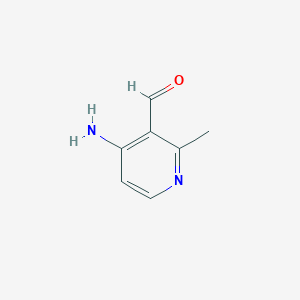
4-Amino-2-methylnicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-methylnicotinaldehyde is an organic compound with the molecular formula C7H8N2O It is a derivative of nicotinaldehyde, characterized by the presence of an amino group at the 4-position and a methyl group at the 2-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methylnicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-methylpyridine.
Nitration: The 2-methylpyridine undergoes nitration to introduce a nitro group at the 4-position, forming 4-nitro-2-methylpyridine.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon, yielding 4-amino-2-methylpyridine.
Formylation: Finally, the amino group is formylated using a formylating agent such as formic acid or paraformaldehyde to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. These may include continuous flow reactors and optimized reaction conditions to enhance yield and purity.
化学反応の分析
Types of Reactions: 4-Amino-2-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives such as Schiff bases when reacted with aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Reactions with aldehydes or ketones typically occur under mild acidic conditions to form Schiff bases.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Schiff bases and other substituted derivatives.
科学的研究の応用
4-Amino-2-methylnicotinaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Amino-2-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
4-Amino-2-methylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Methyl-4-nitropyridine: Contains a nitro group instead of an amino group, leading to different chemical properties and reactivity.
4-Amino-3-methylpyridine: The methyl group is positioned differently, affecting its chemical behavior.
Uniqueness: 4-Amino-2-methylnicotinaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyridine ring, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic processes.
特性
分子式 |
C7H8N2O |
|---|---|
分子量 |
136.15 g/mol |
IUPAC名 |
4-amino-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-6(4-10)7(8)2-3-9-5/h2-4H,1H3,(H2,8,9) |
InChIキー |
ZIQAUDJTMCZQFA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13103250.png)

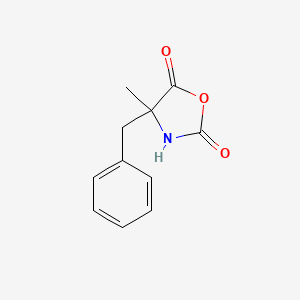
![2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13103272.png)
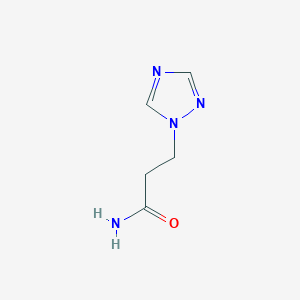
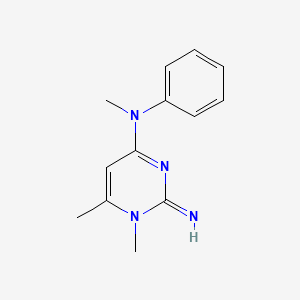
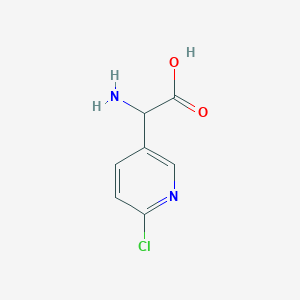
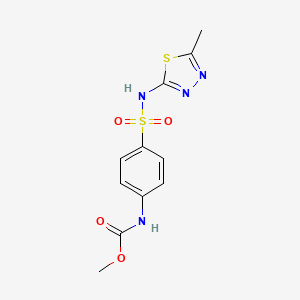
![2-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13103302.png)
![1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13103309.png)
![tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13103320.png)
